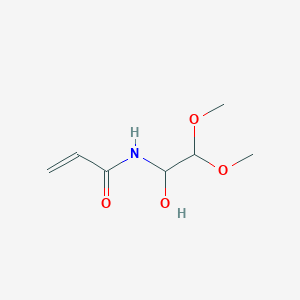

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide métiazinique peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 10-méthylphénothiazine avec l'acide chloroacétique en présence d'une base telle que l'hydroxyde de potassium. La réaction est généralement effectuée dans l'éthanol et nécessite un chauffage pendant environ 16 heures .

Méthodes de Production Industrielle : La production industrielle de l'acide métiazinique suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à l'intensification du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide métiazinique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et Conditions Communs:

Oxydation : L'acide métiazinique peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'acide métiazinique peut conduire à la formation de zwitterions radicalaires avec des bandes d'absorption optique distinctes .

4. Applications de la Recherche Scientifique

L'acide métiazinique a été largement étudié pour ses applications dans divers domaines:

5. Mécanisme d'Action

L'acide métiazinique exerce ses effets principalement par l'inhibition des enzymes cyclooxygénases (COX-1 et COX-2), qui sont impliquées dans la synthèse des prostaglandines . En inhibant ces enzymes, l'acide métiazinique réduit l'inflammation et la douleur. De plus, il a été démontré qu'il interagissait avec les molécules d'ARN, perturbant potentiellement la formation de microARN pathogènes .

Applications De Recherche Scientifique

Metiazinic acid has been extensively studied for its applications in various fields:

Mécanisme D'action

Metiazinic acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, metiazinic acid reduces inflammation and pain. Additionally, it has been shown to interact with RNA molecules, potentially disrupting the formation of disease-causing microRNAs .

Comparaison Avec Des Composés Similaires

L'acide métiazinique appartient à la classe des phénothiazines, qui sont connues pour leurs diverses activités pharmacologiques . Les composés similaires incluent:

Chlorpromazine : Utilisée comme médicament antipsychotique.

Prométhazine : Utilisée comme antihistaminique et antiémétique.

Thioridazine : Utilisée comme antipsychotique.

Unicité : Ce qui distingue l'acide métiazinique est son double rôle d'agent anti-inflammatoire et son potentiel pour cibler les molécules d'ARN, ce qui en fait un composé polyvalent dans les applications médicales et de recherche .

Activité Biologique

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, supported by data tables and case studies.

This compound is characterized by the following structural features:

- Functional Groups : The compound contains an amide group and a propene moiety, which are crucial for its biological activity.

- Molecular Formula : C₉H₁₃NO₃

- Molecular Weight : 185.20 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as:

- Amidation Reactions : Utilizing acyl chlorides with the hydroxymethyl derivative.

- Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization : For creating polymers that incorporate this compound for drug delivery applications.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

The mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of Cell Cycle Progression : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Promotes programmed cell death through the activation of caspases.

Toxicological Profile

The toxicological evaluation indicates that while the compound shows promising biological activity, it also presents certain risks:

- Carcinogenic Potential : Limited data suggest that similar compounds may exhibit carcinogenic properties under specific conditions .

- Metabolism and Excretion : Studies indicate that the compound is well absorbed and primarily excreted via urine, with potential metabolites identified as mercapturic acid .

Case Studies

-

Study on Antitumor Efficacy

- A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth effectively while maintaining a favorable safety profile.

-

In Vitro Study on Cytotoxicity

- An in vitro analysis demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines with minimal effects on normal cells, indicating selectivity towards malignant cells.

Propriétés

IUPAC Name |

N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4-5(9)8-6(10)7(11-2)12-3/h4,6-7,10H,1H2,2-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQDTJROXGIDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(NC(=O)C=C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400611 | |

| Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112642-92-9 | |

| Record name | N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112642-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.